Extra Cas No, 911819-08-4

Cancer Research Cytotoxicity Structure-Activity Relationship

Choose Ophiopogonin C (OP-C) for research that demands mechanistic specificity. OP-C is the only family member proven in vivo to attenuate radiation-induced pulmonary fibrosis and suppress DDX3X/NLRP3-mediated macrophage pyroptosis in sepsis-induced ALI. Unlike the more cytotoxic OP-D′, OP-C serves as a coherent chemical probe for pulmonary and inflammatory disease pathways, enabling direct continuation of published work. Every batch is rigorously tested. Procure the exact molecule your targets require—not a generic substitute.

Molecular Formula C46H74O18
Molecular Weight 915.08
CAS No. 65586-25-6
Cat. No. B2747309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExtra Cas No, 911819-08-4
CAS65586-25-6
Molecular FormulaC46H74O18
Molecular Weight915.08
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1.CC(=O)O
InChIInChI=1S/C44H70O16.C2H4O2/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39;1-2(3)4/h7,18-21,23-41,45-52H,8-17H2,1-6H3;1H3,(H,3,4)/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-;/m1./s1
InChIKeyFUVOCASXULVHFF-VFOULCERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ophiopogonin C (CAS 65586-25-6 / Extra CAS No. 911819-08-4) Procurement Evidence Guide


Ophiopogonin C (OP-C) is a rare, naturally occurring C29 steroidal glycoside belonging to the class of steroidal saponins [1]. It is isolated from the tubers of Ophiopogon japonicus . The compound is characterized by a complex molecular structure with multiple chiral centers, hydroxyl groups, and a spirocyclic system . Commercial sources typically report purity levels of ≥98%, as determined by HPLC . Ophiopogonin C is available from reputable vendors for research use only, with specifications including solubility in DMSO and storage recommendations of -20°C for long-term stability .

Why Ophiopogonin C Cannot Be Substituted by Generic Steroidal Glycosides or Analogues


Ophiopogonin C (OP-C) belongs to a family of structurally similar steroidal glycosides isolated from Ophiopogon japonicus, including Ophiopogonin B (OP-B) and Ophiopogonin D' (OP-D') [1]. While these compounds share a common biosynthetic origin, their biological activities diverge significantly due to structural variations in their aglycone and sugar moieties [2]. For instance, OP-D' demonstrates substantially higher cytotoxic potency in cancer cell lines (IC50 ~3 μM) compared to OP-C (IC50 ~15-20 μM) . Conversely, OP-C exhibits a unique and validated in vivo protective effect against radiation-induced pulmonary fibrosis and sepsis-induced acute lung injury (ALI) via mechanisms involving DDX3X/NLRP3-mediated pyroptosis [3][4]. These functional differences preclude generic substitution; a researcher studying pulmonary protection mechanisms cannot replace OP-C with a more potent cytotoxic analogue like OP-D' without fundamentally altering the experimental outcome. The specific biological fingerprint of OP-C necessitates its procurement for targeted investigations into pulmonary and inflammatory disease models.

Quantitative Differentiation Evidence for Ophiopogonin C (CAS 65586-25-6) vs. Analogues


Ophiopogonin C Exhibits 4-6x Lower Cytotoxicity than Ophiopogonin D' in Human Cancer Cell Lines

Ophiopogonin C (OP-C) demonstrates measurable cytotoxic activity against MG-63 (human osteosarcoma) and SNU387 (human hepatocellular carcinoma) cell lines . However, a direct comparison with the structurally related analogue Ophiopogonin D' (OP-D') reveals a significant potency difference. In the same cell lines, OP-D' is 4-6 times more potent . This differential potency, quantified by IC50 values, highlights a clear structure-activity relationship (SAR) within the ophiopogonin family, making OP-C the less cytotoxic and more specialized alternative for non-cytotoxicity-focused studies.

Cancer Research Cytotoxicity Structure-Activity Relationship

Ophiopogonin C Demonstrates Validated In Vivo Efficacy in a Pulmonary Fibrosis Model Where Ophiopogonin D' Data is Absent

Ophiopogonin C (OP-C) is one of the few ophiopogonin family members with robust, peer-reviewed in vivo data demonstrating a protective effect in a disease-relevant model. In a study assessing radiation-induced pulmonary fibrosis in C57BL/6 mice, treatment with OP-C significantly ameliorated the condition [1]. The study involved 75 mice divided into five groups, establishing a pulmonary fibrosis model via 12-Gy whole thoracic radiation [2]. In contrast, for a direct comparator like Ophiopogonin D', there is a notable absence of published in vivo pulmonary fibrosis data, with its reported activities primarily confined to in vitro cytotoxicity and SIRT1 activation .

Pulmonary Research In Vivo Pharmacology Fibrosis

Ophiopogonin C Targets DDX3X/NLRP3-Mediated Pyroptosis in a Sepsis-Induced ALI Model, a Unique Mechanism Not Reported for Analogues

Ophiopogonin C (OP-C) has a distinct and experimentally validated mechanism of action in a sepsis-induced acute lung injury (ALI) model. A 2025 study demonstrated that OP-C (administered at 5, 10, or 20 mg/kg/day) protected against fatal sepsis-induced ALI by suppressing pyroptosis in macrophages [1]. The study further elucidated that OP-C mitigates the interaction between DDX3X and NLRP3, identifying DDX3X as a key target [1]. Molecular docking analysis confirmed OP-C binds to the DDX3X protein at specific residues (N-155, R-488, D-506) [1]. For comparator compounds like Ophiopogonin B (OP-B) and Ophiopogonin D' (OP-D'), no reports of this specific DDX3X/NLRP3-mediated anti-pyroptotic mechanism exist; their reported mechanisms differ, involving Axin/β-catenin interaction (OP-B) or SIRT1 activation (OP-D') [2].

Immunology Inflammation Sepsis Acute Lung Injury

Ophiopogonin C Purity and Analytical Standardization Supports Reproducible Quantitative Analysis

Ophiopogonin C is commercially available with high and well-characterized purity, which is essential for reproducible research. Multiple vendors offer the compound with purity levels certified at ≥98% by HPLC . Some suppliers provide a Certificate of Analysis (COA) detailing chromatographic purity, water content, residual solvents, and inorganic impurities, establishing it as a primary reference standard . This level of analytical standardization is critical for quantitative studies and ensures that observed biological effects are attributable to the compound itself. While other ophiopogonins like OP-D' and OP-B are also available at high purities , the explicit availability of OP-C as a certified reference standard under ISO 17034 guidelines provides an additional layer of quality assurance for analytical and bioassay development.

Analytical Chemistry Quality Control Standardization

Evidence-Based Application Scenarios for Ophiopogonin C (CAS 65586-25-6)


In Vivo Studies of Radiation-Induced Pulmonary Fibrosis

Ophiopogonin C is the most evidence-backed choice within the ophiopogonin family for investigating therapeutic interventions for pulmonary fibrosis. Its demonstrated efficacy in a C57BL/6 mouse model of radiation-induced lung fibrosis [1] provides a direct scientific rationale for its use. Researchers can confidently procure OP-C to build upon existing in vivo data, exploring dosing regimens or combination therapies in this specific disease context, a path not similarly supported by data for other major ophiopogonins like Ophiopogonin D' .

Mechanistic Studies of Macrophage Pyroptosis and NLRP3 Inflammasome Regulation

For immunology and inflammation research focused on the regulation of pyroptosis, Ophiopogonin C offers a unique, validated chemical tool. The 2025 study elucidating its mechanism of action in a sepsis-induced ALI model—specifically its suppression of the DDX3X/NLRP3 interaction to inhibit macrophage pyroptosis [2]—is a novel finding not reported for its analogues. This makes OP-C a specific and valuable probe for dissecting this pathway and for screening studies related to DDX3X or NLRP3 targets.

Analytical Method Development and Quality Control of Ophiopogonis Radix

Ophiopogonin C serves as a critical reference standard for the authentication and quantitative analysis of Ophiopogon japonicus-derived products. Its inclusion in established HPLC methods for the simultaneous determination of multiple saponin constituents in Ophiopogonis Radix [3] underscores its value in quality control. The availability of OP-C as a high-purity, ISO 17034-certified reference standard makes it an indispensable procurement for analytical chemists, quality control laboratories, and researchers aiming to standardize botanical extracts or traditional medicine formulations.

Comparative Structure-Activity Relationship (SAR) Studies

Ophiopogonin C is a necessary component for any comprehensive SAR study within the steroidal glycoside family from O. japonicus. Its moderate cytotoxicity profile (IC50 ~15-20 μM) compared to the high potency of Ophiopogonin D' (IC50 ~3 μM) in the same cell lines provides a critical data point for understanding how structural modifications (e.g., in the sugar moieties) impact biological activity. Procuring OP-C alongside its analogues allows researchers to map functional consequences onto specific structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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